2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide
Description
Properties
IUPAC Name |
2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-17(2)11-4-3-7-18(9-11)10-5-6-12(14(16)19)13(15)8-10/h5-6,8,11H,3-4,7,9,15H2,1-2H3,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFVZKCSSAVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Cyclization
The Mannich reaction is a cornerstone for synthesizing piperidine derivatives. Ethyl methyl ketone, formaldehyde, and ammonium acetate undergo condensation to form a 3-methylpiperidin-4-one intermediate. Subsequent steps involve:
- Reduction : Lithium aluminium hydride (LiAlH₄) reduces the ketone to 3-methylpiperidine.
- Dimethylamination : Quaternization with methyl iodide followed by Hofmann elimination introduces the dimethylamino group. Yields for this step range from 65–78%.
- React ethyl methyl ketone (0.05 mol), formaldehyde (0.1 mol), and ammonium acetate (0.05 mol) in ethanol at 80°C for 6 hours.
- Isolate the piperidinone via acid-base extraction.
- Reduce with LiAlH₄ in THF (0°C to reflux, 4 hours).
- Treat with methyl iodide (2 equiv) and K₂CO₃ in acetonitrile (12 hours, 60°C).
Reductive Amination of Piperidine-3-one
Piperidine-3-one is reacted with dimethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to yield 3-(dimethylamino)piperidine. This method offers superior regioselectivity (>90%) compared to alkylation routes.
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Piperidine-3-one | Dimethylamine, NaBH₃CN | MeOH | 25 | 82 |
Functionalization of the Benzamide Core
Preparation of 4-Halo-2-nitrobenzamide
4-Bromo-2-nitrobenzoic acid is converted to the corresponding benzamide via HATU-mediated coupling with ammonia.
- Activate 4-bromo-2-nitrobenzoic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
- Add aqueous NH₃ (2 equiv) and stir for 2 hours.
- Isolate 4-bromo-2-nitrobenzamide in 89% yield.
Nucleophilic Aromatic Substitution (NAS)
The bromine at position 4 is displaced by 3-(dimethylamino)piperidine under basic conditions.
- Substrate : 4-bromo-2-nitrobenzamide (1 equiv)
- Nucleophile : 3-(Dimethylamino)piperidine (1.2 equiv)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : DMF, 100°C, 12 hours
- Yield : 76%
Reduction of Nitro to Amino Group
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine without affecting the amide bond.
| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(Piperidin-1-yl)-2-nitrobenzamide | 10% Pd/C | 50 | 6 | 95 |
Alternative Coupling Strategies
Buchwald-Hartwig Amination
A palladium-catalyzed coupling introduces the piperidine moiety to 4-bromo-2-aminobenzamide.
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : KOtBu (2 equiv)
- Solvent : Toluene, 110°C, 24 hours
- Yield : 68%
Mitsunobu Reaction
For oxygen-linked analogs, Mitsunobu conditions (DEAD, PPh₃) facilitate etherification. While less common for amines, this method is adaptable with protected intermediates.
Comparative Analysis of Methods
Table 1: Efficiency of Key Synthetic Routes
Industrial-Scale Considerations
Solid-Supported Catalysts
Patents describe nickel-lanthanum catalysts (e.g., Ni-La/zeolite) for amide bond formation, enhancing yields to >95%. These systems minimize purification steps and are reusable for >30 cycles.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, NAS under MW irradiation (100°C, 30 min) achieves 85% yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and piperidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 3-(3-chloro-benzoylamino)-N-cyclopropyl-4-[4-(2-piperidin-1-yl-ethyl)-piperidin-1-yl]-benzamide () serves as a relevant comparator due to shared structural motifs. Below is a detailed analysis:
Structural Comparison
| Feature | 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide | 3-(3-chloro-benzoylamino)-N-cyclopropyl-4-[4-(2-piperidin-1-yl-ethyl)-piperidin-1-yl]-benzamide |
|---|---|---|
| Core Structure | Benzamide with amino and piperidine substituents | Benzamide with chloro-benzoylamino, cyclopropyl, and extended piperidine-ethyl-piperidine chain |
| Substituents | -NH₂ at position 2; dimethylamino-piperidine at 4 | -Cl at meta position of benzoyl; cyclopropylamide; branched piperidine-ethyl-piperidine chain |
| Molecular Weight | Not explicitly provided | 509.091 g/mol |
| Key Functional Groups | Amino, dimethylamino, piperidine | Chloro, benzoylamino, cyclopropyl, piperidine-ethyl |
Pharmacological and Physicochemical Differences
Solubility: The cyclopropyl and piperidine-ethyl-piperidine chain in the comparator likely reduce aqueous solubility relative to the simpler dimethylamino-piperidine substituent in the target compound.
Synthetic Complexity : The branched piperidine-ethyl-piperidine chain in the comparator increases synthetic difficulty compared to the single piperidine ring in the target compound.
Research Findings
- No direct pharmacological data for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide are available in the provided evidence.
- The dimethylamino group in the target compound may confer improved metabolic stability over the chloro-benzoylamino group, which could be prone to oxidative degradation.
Biological Activity
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a compound with significant biological activity, particularly in the context of enzyme inhibition and receptor binding. Its molecular formula is C14H22N4O, with a molecular weight of 262.35 g/mol. This compound has garnered attention for its potential therapeutic applications, especially in oncology and pharmacology.
The primary targets of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide include:
- Anaplastic Lymphoma Kinase (ALK) : Inhibition of ALK can disrupt signaling pathways involved in cancer progression.
- c-ros Oncogene 1 Kinase (ROS1) : Similar to ALK, ROS1 plays a role in various cancers, making it a critical target for therapeutic intervention.
The compound's mode of action involves binding to these kinases and inhibiting their activity, which may lead to reduced tumor growth and proliferation in cancer cells.
Biological Activity Overview
Research indicates that 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide exhibits various biological activities:
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes, including lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis . This inhibition correlates with the potential to mitigate adverse drug reactions associated with certain pharmaceuticals.
Receptor Binding :
- In vitro studies have demonstrated that the compound can bind effectively to receptors involved in critical signaling pathways, such as the Hedgehog (Hh) signaling pathway. This pathway is crucial for cell differentiation and growth, and its dysregulation is linked to several types of cancer .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide:
-
Inhibition of ALK and ROS1 :
- A study demonstrated that the compound effectively inhibited ALK and ROS1 activity in cellular models, resulting in decreased cell proliferation in cancer lines expressing these kinases. The IC50 values for these interactions were reported at concentrations lower than those required for cytotoxicity, indicating a favorable therapeutic window.
- Impact on Phospholipidosis :
- Hedgehog Signaling Pathway :
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation of a substituted benzoic acid derivative (e.g., 4-amino-3-methoxybenzoic acid) with a piperidine-based amine (e.g., 3-(dimethylamino)piperidine) using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often catalyzed by 4-dimethylaminopyridine (DMAP) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization ensures high purity.
Refer to analogous benzamide syntheses in PubChem and CAS records for validated protocols .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., piperidinyl and benzamide groups). For example, the dimethylamino group shows a singlet near δ 2.2 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for C₁₄H₂₁N₃O₂).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from variability in:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum concentrations. Standardize protocols using guidelines from kinase inhibitor studies .
- Structural analogs : Compare activity of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide with derivatives (e.g., 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide) to identify substituent-specific effects .
- Data normalization : Use internal controls (e.g., reference inhibitors like staurosporine) to calibrate activity measurements .
Advanced: What computational methods are suitable for studying target interactions of this compound?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding poses in proteins (e.g., kinase domains). The dimethylamino group may form hydrogen bonds with Asp86 in a modeled active site .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100-ns simulations to evaluate piperidinyl group flexibility) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, highlighting critical residues for structure-activity relationship (SAR) studies .
Basic: What are key considerations for designing in vitro assays to evaluate efficacy?
Methodological Answer:
- Cell line selection : Use target-specific lines (e.g., cancer cells for kinase inhibition assays) and include negative controls (e.g., wild-type vs. knockout models) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values.
- Endpoint measurements : Combine viability assays (MTT, CellTiter-Glo) with target-specific readouts (e.g., phospho-kinase ELISA) .
Advanced: How can X-ray crystallography determine the binding mode of this compound to its target?
Methodological Answer:
- Protein crystallization : Co-crystallize the compound with purified target protein (e.g., a kinase) using vapor diffusion. Optimize conditions (pH 6.5–7.5, PEG 3350 precipitant) .
- Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution diffraction.
- Structure refinement : PHENIX software resolves electron density maps, confirming ligand placement and interactions (e.g., hydrogen bonds between the benzamide carbonyl and Lys72) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
